PI3K Isoform Selectivity Prediction: Linker-Dependent Profile Differentiation vs. Sulfonyl Analogs
Although direct experimental IC50 data for Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate against specific PI3K isoforms is not publicly available, class-level SAR from the Kendall et al. (2014) study demonstrates that pyrazolo[1,5-a]pyridine analogs with a carbonyl-based linker (as in this compound) display distinct isoform selectivity patterns compared to sulfonyl-linked counterparts. Specifically, compound 41 (a pan-PI3K inhibitor with a sulfonyl linker) showed a fundamentally different selectivity profile than compound 57 (a p110δ-selective inhibitor) where the linker sulfur oxidation state was altered [1]. This evidences that the carbonyl linker in Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate is a critical determinant of target engagement that cannot be assumed to mimic sulfonyl-containing analogs.
| Evidence Dimension | PI3K isoform selectivity (predicted by linker class) |
|---|---|
| Target Compound Data | Carbonyl (amide) linker; selectivity profile uncharacterized |
| Comparator Or Baseline | Sulfonyl-linked analog (Compound 41): pan-PI3K inhibitor; Sulfinyl-linked analog (Compound 57): p110δ-selective |
| Quantified Difference | Selectivity shift from pan-PI3K to p110δ-selective driven by sulfur oxidation state; carbonyl linker represents a distinct chemical class |
| Conditions | PI3K isoform biochemical assays (Med. Chem. Commun., 2014) |
Why This Matters
Procurement of the carbonyl-linked compound is essential for research programs specifically targeting PI3K isoforms where amide-based linkers are predicted to confer a selectivity profile distinct from sulfonyl/sulfinyl series; using a sulfonyl analog would introduce a different selectivity liability.
- [1] Kendall, J.D., et al. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. Med. Chem. Commun., 2014, 5, 41-46. View Source
